molecular formula C22H24N4OS2 B5102451 8-tert-butyl-1-mercapto-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

8-tert-butyl-1-mercapto-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B5102451
M. Wt: 424.6 g/mol
InChI Key: HULKOQKPRZORPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrahydrobenzothieno triazolopyrimidine derivatives involves multifaceted strategies, including one-pot synthesis methods and reactions with hydrazonoyl halides or active chloromethylenes (Gomha, 2009). Such methods yield various derivatives with potential biological activities, showcasing the versatility and reactivity of this chemical scaffold.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been elucidated through various analytical techniques, including X-ray crystallography and spectroscopy. For example, the crystal structure of a related triazolotriazin-8(7H)-one compound was determined, highlighting the intricate hydrogen bonding and π-π stacking interactions that contribute to the compound's stability (Hwang et al., 2006).

Chemical Reactions and Properties

These compounds can undergo various chemical transformations, including reactions with hydrazine, triphenylphosphine, and hexachloroethane, to yield novel triazolopyrimidinones with antimicrobial properties (Soliman et al., 2009). The versatility in chemical reactions highlights the potential for functionalization and the development of compounds with targeted biological activities.

Future Directions

The study and application of this compound would likely depend on its intended use. Potential areas of research could include studying its reactivity, investigating its potential uses in chemical synthesis, or exploring its interactions with biological systems .

properties

IUPAC Name

13-tert-butyl-7-(4-methylphenyl)-3-sulfanylidene-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS2/c1-12-5-8-14(9-6-12)25-18(27)17-15-10-7-13(22(2,3)4)11-16(15)29-19(17)26-20(25)23-24-21(26)28/h5-6,8-9,13H,7,10-11H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULKOQKPRZORPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N4C2=NNC4=S)SC5=C3CCC(C5)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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